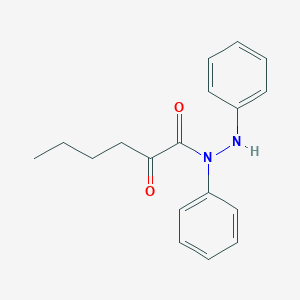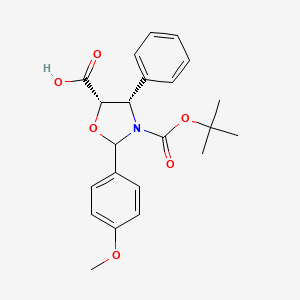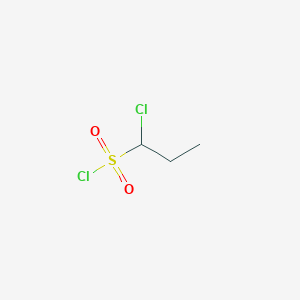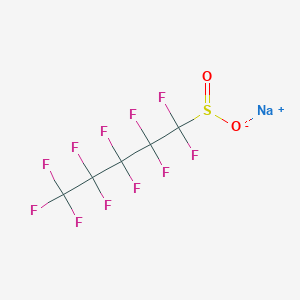
3-Sulfo-glycocholic Acid Disodium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Sulfo-glycocholic Acid Disodium Salt is a bile acid derivative that plays a significant role in the digestion and absorption of fats. It is a sulfated form of glycocholic acid, which is a conjugate of cholic acid and glycine. This compound is known for its ability to act as a detergent, aiding in the emulsification of fats for absorption in the intestines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Sulfo-glycocholic Acid Disodium Salt typically involves the sulfation of glycocholic acid. Glycocholic acid is first prepared by conjugating cholic acid with glycine. The sulfation process is then carried out using sulfur trioxide or chlorosulfonic acid under controlled conditions to introduce the sulfo group.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale sulfation reactions. The process requires precise control of temperature, pH, and reaction time to ensure high yield and purity. The final product is then purified through crystallization or chromatography techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups in the compound, converting them to hydroxyl groups.
Substitution: The sulfo group can participate in substitution reactions, where it is replaced by other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions for substitution reactions vary, but typically involve nucleophiles like amines or thiols.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of new sulfo derivatives with different functional groups.
Aplicaciones Científicas De Investigación
3-Sulfo-glycocholic Acid Disodium Salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in bile acid metabolism and its effects on lipid absorption.
Medicine: Investigated for its potential therapeutic effects in treating liver diseases and disorders related to bile acid metabolism.
Industry: Utilized in the formulation of pharmaceuticals and as an additive in certain industrial processes.
Mecanismo De Acción
The primary mechanism of action of 3-Sulfo-glycocholic Acid Disodium Salt involves its role as a detergent in the emulsification of fats. It interacts with dietary fats, breaking them down into smaller micelles that can be easily absorbed by the intestinal lining. This process is facilitated by its amphipathic nature, allowing it to interact with both hydrophobic and hydrophilic molecules.
Molecular Targets and Pathways:
Targets: The compound primarily targets dietary fats and lipids.
Pathways: It is involved in the enterohepatic circulation of bile acids, aiding in the digestion and absorption of fats.
Comparación Con Compuestos Similares
Glycocholic Acid: The non-sulfated form of 3-Sulfo-glycocholic Acid Disodium Salt.
Taurocholic Acid: Another bile acid conjugate, but with taurine instead of glycine.
Cholic Acid: The parent compound of glycocholic acid.
Uniqueness: this compound is unique due to the presence of the sulfo group, which enhances its solubility and detergent properties compared to its non-sulfated counterparts. This makes it particularly effective in emulsifying fats and facilitating their absorption.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-Sulfo-glycocholic Acid Disodium Salt involves the sulfonation of glycocholic acid followed by disodium salt formation.", "Starting Materials": [ "Glycocholic acid", "Sulfur trioxide", "Water", "Sodium hydroxide", "Hydrochloric acid" ], "Reaction": [ "Glycocholic acid is dissolved in water and sulfur trioxide is added dropwise to the solution to sulfonate the glycocholic acid.", "The resulting mixture is heated and stirred for several hours to ensure complete sulfonation.", "Sodium hydroxide is added to the mixture to neutralize the excess sulfur trioxide and to form the disodium salt of the sulfonated glycocholic acid.", "The disodium salt is then isolated by filtration and washed with water.", "The product is further purified by recrystallization from water.", "The final product obtained is 3-Sulfo-glycocholic Acid Disodium Salt." ] } | |
Número CAS |
67850-84-4 |
Fórmula molecular |
C₂₆H₄₁NNa₂O₉S |
Peso molecular |
589.65 |
Sinónimos |
N-[(3α,5β,7α,12α)-7,12-Dihydroxy-24-oxo-3-(sulfooxy)cholan-24-yl]-, Glycine, Disodium Salt |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-[(8S,10S,13S,14S,16S,17R)-17-acetyloxy-10,13,16-trimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B1145718.png)






